molecular formula C14H14N4O B12896037 3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-14-4

3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12896037
CAS No.: 787591-14-4
M. Wt: 254.29 g/mol
InChI Key: IQWKWKUQNRSHGB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multi-component reactions. One efficient method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is advantageous due to its high yield and simplicity.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit different biological activities .

Scientific Research Applications

3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine exerts its effects involves interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its interaction with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

787591-14-4

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C14H14N4O/c1-15-13-14-17-9-12(18(14)8-7-16-13)10-3-5-11(19-2)6-4-10/h3-9H,1-2H3,(H,15,16)

InChI Key

IQWKWKUQNRSHGB-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)OC

Origin of Product

United States

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